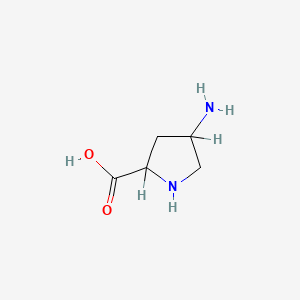

4-Aminopyrrolidine-2-carboxylic acid

Descripción general

Descripción

4-Aminopyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C5H10N2O2. It belongs to the class of proline and derivatives, which are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group

Métodos De Preparación

The synthesis of 4-Aminopyrrolidine-2-carboxylic acid can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

4-Aminopyrrolidine-2-carboxylic acid is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique stereochemistry allows for the creation of diverse derivatives with tailored biological activities.

Biology

The compound is incorporated into peptides and proteins to study their structure and function. It serves as a tool in enzyme mechanism studies and protein-ligand interactions, enhancing our understanding of biochemical pathways.

Medicine

This compound has potential therapeutic applications, particularly as a precursor for radiolabeled compounds used in imaging studies. It may also modulate enzyme activity, positioning it as a candidate for drug development targeting various diseases.

Industry

The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes. Its chiral properties are exploited in asymmetric synthesis techniques for large-scale production.

Case Studies and Research Findings

- Enzyme Catalysis : A study indicated that this compound enhances the activity of enzymes involved in metabolic pathways, providing insights into its potential use as a biochemical tool in research.

- Therapeutic Applications : Research explored its dual activity towards voltage-gated calcium channels, suggesting potential applications in treating chronic pain and epilepsy, highlighting its relevance in developing gabapentinoid drugs.

- Synthetic Chemistry : The compound serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals. Its unique stereochemistry facilitates the generation of diverse derivatives with specific biological activities.

Mecanismo De Acción

The mechanism of action of 4-Aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-Aminopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

4-Aminopyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

5-Aminopyridine-2-carboxylic acid: Another similar compound with an amino group at a different position on the pyridine ring.

2-Amino-isonicotinic acid: Contains an amino group and a carboxylic acid group on a pyridine ring. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Actividad Biológica

4-Aminopyrrolidine-2-carboxylic acid (APCA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which includes an amine group and a carboxylic acid. Its molecular formula is with a molecular weight of approximately 130.15 g/mol. The stereochemistry of APCA is crucial for its biological activity, with specific isomers exhibiting distinct pharmacological profiles.

The primary biological target for APCA is the metabotropic glutamate receptors (mGluRs) . Studies have shown that specific isomers of APCA, particularly (2R,4R)-APDC, demonstrate high affinity for these receptors, influencing various signaling pathways:

- Binding Affinity : (2R,4R)-APDC has an IC50 value of 6.49 µM for mGluR binding, indicating a strong interaction with these receptors while showing no significant effects on NMDA or AMPA receptors at concentrations up to 100 µM .

- Signal Modulation : The compound effectively decreases forskolin-stimulated cAMP formation in the rat cerebral cortex, suggesting its role in modulating intracellular signaling pathways related to neurotransmission .

Neurotransmitter Modulation

APCA and its derivatives have been investigated for their potential to modulate neurotransmitter systems. Notably:

- Anticonvulsant Effects : (2R,4R)-APDC has shown promise in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy .

- Neuroprotective Properties : Compounds similar to APCA exhibit antioxidant activity, which may protect against oxidative stress associated with neurodegenerative diseases.

Anticancer Properties

Research has indicated that certain pyrrolidine derivatives can inhibit cancer cell proliferation:

- Mechanism : APCA derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : In vitro studies have demonstrated that APCA can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Applications in Medicinal Chemistry

APCA serves as a versatile building block in drug design and synthesis:

- Peptide Synthesis : Its structure allows for incorporation into peptides, facilitating the development of novel therapeutics with enhanced biological activity.

- Radiolabeled Compounds : The compound is being explored as a precursor for radiolabeled agents used in imaging studies, enhancing diagnostic capabilities in clinical settings.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to APCA:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminopyrrolidine | Lacks protective groups | More reactive due to free amine |

| 1-Boc-4-Aminobutanoic Acid | Similar backbone but longer chain | Different steric hindrance affecting reactivity |

| 2-Pyrrolidinone | Lactam structure | Exhibits different biological activities |

| 3-Aminopropanoic Acid | Shorter carbon chain | Primarily involved in neurotransmitter synthesis |

Propiedades

IUPAC Name |

4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99146-69-7 | |

| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.